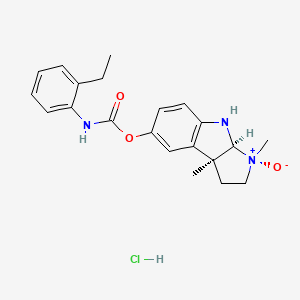

Ganstigmine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CHF 2819, also known as ganstigmine hydrochloride, is a novel, orally active acetylcholinesterase inhibitor for Alzheimer's disease. CHF 2819 is a selective inhibitor of AChE; it is 115 times more potent against this enzyme than against butyrylcholinesterase (BuChE). Moreover, CHF2819 is more selective for inhibition of central (brain) AChE than peripheral (heart) AChE. In particular, CHF2819 might be a useful therapeutic drug for Alzheimer's disease patients with cognitive impairment accompanied by depression.

Wissenschaftliche Forschungsanwendungen

Inhibition of Acetylcholinesterase

Ganstigmine is known for its role in inhibiting acetylcholinesterase, particularly in the context of Alzheimer's disease treatment. A study by Bartolucci et al. (2006) revealed the crystal structure of the ganstigmine conjugate with Torpedo californica acetylcholinesterase, providing insights into its inactivation mechanism and long duration of action in vivo (Bartolucci et al., 2006).

Neurochemical and Neurobehavioral Effects

Ganstigmine's effects on brain cholinergic transmission were explored in an in vivo study by Trabace et al. (2007), which demonstrated its ability to significantly increase extracellular acetylcholine concentrations in rat prefrontal cortex. This suggests its potential use in treating Alzheimer's disease-related cholinergic deficits (Trabace et al., 2007).

Neurodegeneration in Alzheimer's Disease

Capsoni et al. (2004) studied ganstigmine's potential to prevent or rescue neurodegeneration in AD11 antinerve growth factor mice, a transgenic model for Alzheimer's disease. The study found that ganstigmine could reverse cholinergic and behavioral deficits, although it did not affect amyloid and phosphotau accumulation (Capsoni et al., 2004).

Effect on Amyloid Precursor Protein Metabolism

Mazzucchelli et al. (2003) investigated the effect of ganstigmine on the expression and metabolism of amyloid precursor protein (APP) in SH-SY5Y neuroblastoma cells. The study indicated that ganstigmine might influence APP metabolism through cholinergic stimulation (Mazzucchelli et al., 2003).

Neuroprotective Activity

Windisch et al. (2003) explored the neuroprotective activity of ganstigmine in vitro, finding that it significantly prevented neuronal cell death due to growth factor deprivation and beta-amyloid neurodegeneration. The study concluded that ganstigmine's neuroprotection is independent of its cholinergic activity (Windisch et al., 2003).

Metabolic Profiling

Research by Silvia et al. (2001) on ganstigmine's metabolism across various species (rat, dog, monkey, and human) using liquid chromatography-electrospray tandem mass spectrometry revealed the formation of several metabolites, including geneseroline, mono-hydroxylated, demethylated, and reduced ganstigmine. This highlights its consistent metabolic profile across different species (Silvia et al., 2001).

Clinical Trials and Development

A study by Johnson (2003) discussed the development of ganstigmine by Chiesi for treating neurodegenerative and cognitive disorders, including its progression through clinical trials for Alzheimer's disease (Johnson, 2003).

Eigenschaften

CAS-Nummer |

412044-92-9 |

|---|---|

Produktname |

Ganstigmine hydrochloride |

Molekularformel |

C21H26ClN3O3 |

Molekulargewicht |

403.9 |

IUPAC-Name |

[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1 |

InChI-Schlüssel |

CVDHRWXJJRBPFA-IEGNKYQISA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CHF 2819; CHF2819; CHF-2819; Ganstigmine hydrochloride; Ganstigmine HCl. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

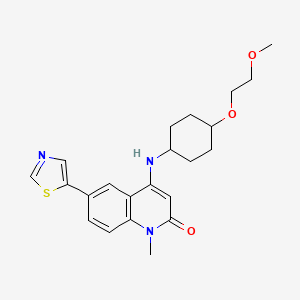

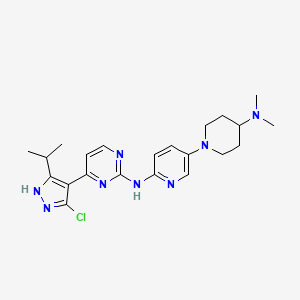

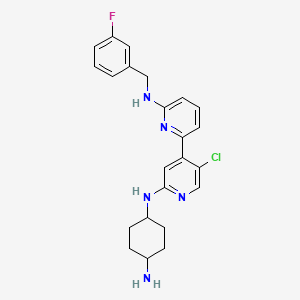

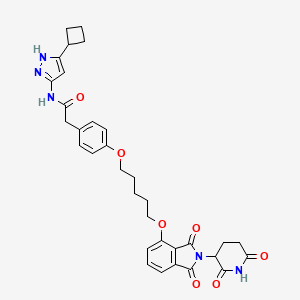

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)